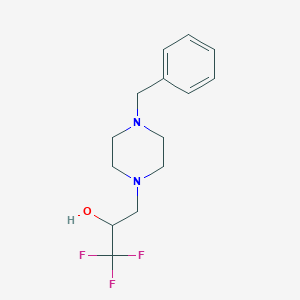![molecular formula C9H13NOS B2667067 methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine CAS No. 1310424-25-9](/img/structure/B2667067.png)
methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine is a chemical compound with the molecular formula C9H13NOS . It is also known as {4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NOS.ClH/c1-9(6-10)7-3-5-12-8(7)2-4-11-9;/h3,5H,2,4,6,10H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.73 . It is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a dedicated chemical database or a Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Pathways : Researchers have developed methods for synthesizing pyrazole derivatives, including structures related to methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine, focusing on their potential antitumor, antifungal, and antibacterial properties. The structural elucidation of these compounds involves advanced spectroscopic techniques and crystallography, providing insights into their chemical behaviors and interactions (Titi et al., 2020).
Fluorescence Properties : Certain thieno[3,2-c]pyrans have been synthesized and analyzed for their fluorescence characteristics. These compounds exhibit substituent-dependent fluorescence, with some showing high fluorescence quantum yields and large Stokes shifts. This property makes them interesting candidates for applications in fluorescence-based sensing and imaging technologies (Sahu et al., 2014).
Bioactive Compound Development
Antimicrobial and Anticoccidial Activities : Compounds with structures related to methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine have been investigated for their antimicrobial and anticoccidial activities. These studies have led to the identification of potent compounds that can protect against microbial infections and coccidiosis, showcasing the therapeutic potential of such chemical entities (Georgiadis, 1976).
Cytotoxic Activities : Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound of interest, has revealed potent cytotoxic activities against various cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapies (Deady et al., 2003).
Chemical Reactions and Methodologies
- Domino Reactions for Synthesis : Innovative domino reactions have been utilized for the synthesis of thieno[3,2-c]pyridin-4-ones, demonstrating the versatility of compounds related to methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine in facilitating complex chemical transformations. These methodologies offer efficient pathways to synthesize novel polyaromatic hydrocarbons with potential applications in material science and pharmacology (Thimmarayaperumal & Shanmugam, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-7-3-5-12-9(7)2-4-11-8/h3,5,8,10H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIRCYOVUUDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)


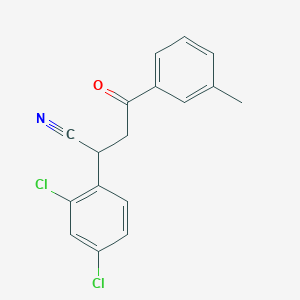
![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)
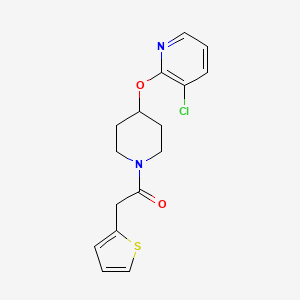
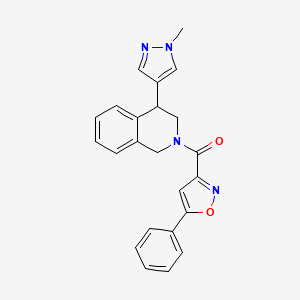
![5-(3,4-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2666996.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2666998.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)
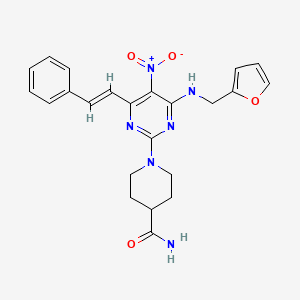
![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667006.png)
